molecular formula C11H11N7O2 B6221998 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine CAS No. 2758004-90-7

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine

Cat. No. B6221998
CAS RN: 2758004-90-7
M. Wt: 273.3
InChI Key:
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Description

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine, also known as 4,6-dimethoxypyrimidine-2-amine (DMP), is a synthetic purine derivative which has recently been gaining attention for its potential applications in scientific research. DMP has been studied for its ability to act as an inhibitor of several key enzymes involved in the biosynthesis of purine and pyrimidine nucleotides, as well as its potential to modulate the activity of certain proteins involved in cell signaling pathways.

Scientific Research Applications

DMP has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of several key enzymes involved in the biosynthesis of purine and pyrimidine nucleotides, such as adenosine kinase and thymidine kinase. In addition, DMP has been shown to modulate the activity of certain proteins involved in cell signaling pathways, such as protein kinase C and protein kinase A. These properties make DMP a promising tool for studying the regulation of cellular processes.

Mechanism of Action

The mechanism of action of DMP is not yet fully understood. However, it is believed that DMP binds to the active sites of the enzymes it inhibits, blocking their activity and thus preventing the synthesis of purine and pyrimidine nucleotides. In addition, it is thought that DMP may interact with certain proteins involved in cell signaling pathways, modulating their activity and thus affecting the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMP are not yet fully understood. However, it has been shown to inhibit the synthesis of purine and pyrimidine nucleotides, as well as modulate the activity of certain proteins involved in cell signaling pathways. These effects may have implications for the regulation of cellular processes, such as cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMP in laboratory experiments is its relatively low toxicity. In addition, DMP is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to using DMP in laboratory experiments. For example, it is not yet known how DMP interacts with other cellular components, such as proteins and nucleic acids, and its effects on these components are not yet fully understood.

Future Directions

The potential of DMP in scientific research is only beginning to be explored. There are several potential future directions of research that could be pursued, such as further studies into its mechanism of action, its potential applications in drug discovery, and its effects on other cellular components, such as proteins and nucleic acids. In addition, further studies into its biochemical and physiological effects could reveal new insights into the regulation of cellular processes. Finally, further research into the synthesis of DMP could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

The synthesis of DMP has been described in several papers, with the most common method involving the reaction of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amineypyrimidine with an amine reagent. The reaction begins with the formation of a Schiff base, which is then reduced to form the desired product. The reaction is typically carried out in aqueous solution and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine involves the reaction of 2-amino-6-chloropurine with 4,6-dimethoxypyrimidine in the presence of a base to form the desired compound.", "Starting Materials": [ "2-amino-6-chloropurine", "4,6-dimethoxypyrimidine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-amino-6-chloropurine to a reaction flask", "Add 4,6-dimethoxypyrimidine to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a specific time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain the desired compound" ] }

CAS RN

2758004-90-7

Molecular Formula

C11H11N7O2

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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